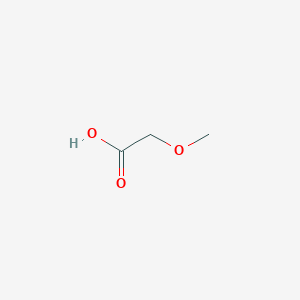
4-(2-ヒドロキシエチル)フェニルボロン酸
概要
説明
4-(2-Hydroxyethyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a hydroxyethyl group. This compound is of significant interest in organic chemistry due to its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications.
科学的研究の応用
4-(2-Hydroxyethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Acts as a receptor for diol-containing biomolecules, useful in biosensing and molecular recognition.
Industry: Employed in the synthesis of polymers and materials with specific binding properties.
作用機序
Target of Action
4-(2-Hydroxyethyl)phenylboronic acid is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-(2-Hydroxyethyl)phenylboronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 4-(2-Hydroxyethyl)phenylboronic acid transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 4-(2-Hydroxyethyl)phenylboronic acid . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable and easy to handle, making them important to organic synthesis . The solubility of phenylboronic acids in most polar organic solvents and their poor solubility in hexanes and carbon tetrachloride suggest that similar properties may apply to 4-(2-Hydroxyethyl)phenylboronic acid .
Result of Action
The result of the action of 4-(2-Hydroxyethyl)phenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . For example, it has been used in the synthesis of mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors .
Safety and Hazards
将来の方向性
Boronic acids, including 4-(2-Hydroxyethyl)phenylboronic acid, have been gaining interest in medicinal chemistry due to their ability to interact with various carbohydrates . They have potential applications in the development of new drugs, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests a promising future for the studies with boronic acids in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-bromophenethylalcohol followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: 4-bromophenethylalcohol is treated with a borane reagent, such as borane-tetrahydrofuran complex, to form the corresponding boronic ester.
Oxidation: The boronic ester is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield 4-(2-Hydroxyethyl)phenylboronic acid.
Industrial Production Methods
Industrial production of 4-(2-Hydroxyethyl)phenylboronic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, tosylates.
Major Products Formed
Oxidation: Boronic esters, borates.
Reduction: Boranes, borohydrides.
Substitution: Alkylated phenylboronic acids.
類似化合物との比較
4-(2-Hydroxyethyl)phenylboronic acid can be compared with other phenylboronic acids, such as:
Phenylboronic acid: Lacks the hydroxyethyl group, making it less versatile in certain applications.
4-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyethyl group, which affects its reactivity and binding properties.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, leading to different steric and electronic effects.
The presence of the hydroxyethyl group in 4-(2-Hydroxyethyl)phenylboronic acid provides unique binding properties and reactivity, making it particularly useful in applications involving diol recognition and binding.
特性
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBZMDDTQEGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436399 | |
| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137756-89-9 | |
| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



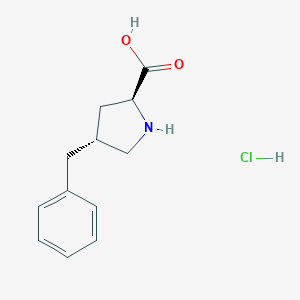

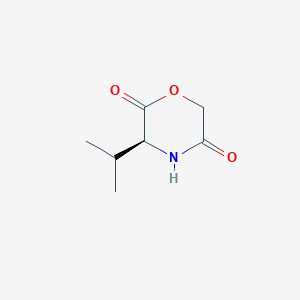
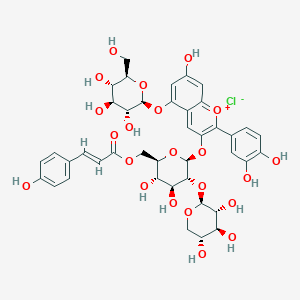
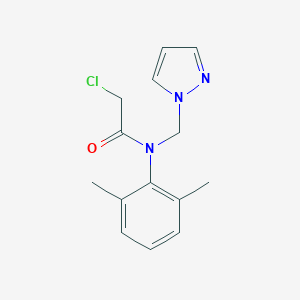
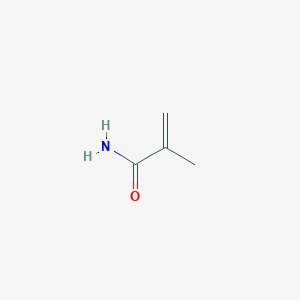


![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
